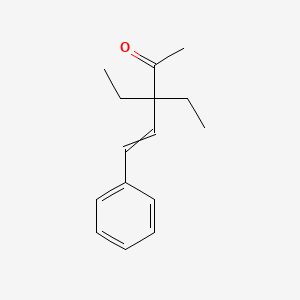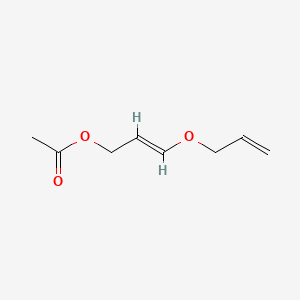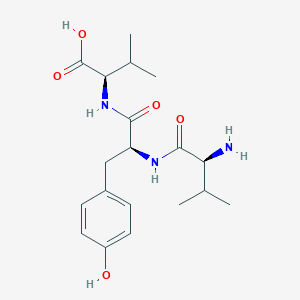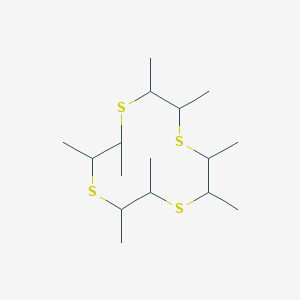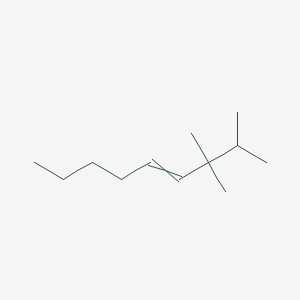
4-Nonene, 2,3,3-trimethyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonene, 2,3,3-trimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The (Z)- configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 2,3,3-trimethyl-, (Z)- can be achieved through various organic reactions. One common method involves the alkylation of isobutene with 1-octene under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonene, 2,3,3-trimethyl-, (Z)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonene, 2,3,3-trimethyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethyl-4-nonanol, 2,3,3-trimethyl-4-nonanal, or 2,3,3-trimethyl-4-nonanoic acid.
Reduction: Formation of 2,3,3-trimethylnonane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethyl-4-nonyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Nonene, 2,3,3-trimethyl-, (Z)- has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 4-Nonene, 2,3,3-trimethyl-, (Z)- involves its interaction with molecular targets through its double bond. The (Z)- configuration allows for specific interactions with enzymes and receptors, influencing its reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonene, 2,3,3-trimethyl-, (E)-: The (E)- isomer has a different geometric configuration, with the highest priority substituents on opposite sides of the double bond.
2,3,3-Trimethyl-4-nonane: A saturated hydrocarbon with similar carbon skeleton but without the double bond.
2,3,3-Trimethyl-4-nonanol: An alcohol derivative of the compound.
Uniqueness
4-Nonene, 2,3,3-trimethyl-, (Z)- is unique due to its specific (Z)- configuration, which influences its chemical reactivity and interactions with biological targets. This geometric arrangement can lead to different physical and chemical properties compared to its (E)- isomer and other similar compounds.
Eigenschaften
CAS-Nummer |
63830-68-2 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
PHLRMLKPHZLDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



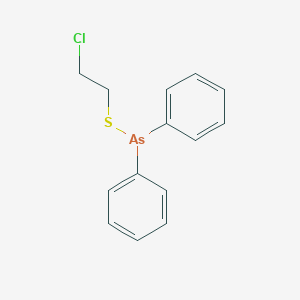
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
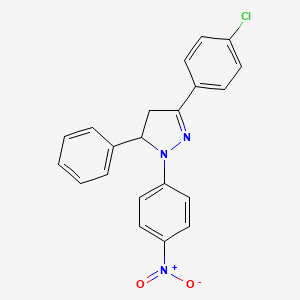
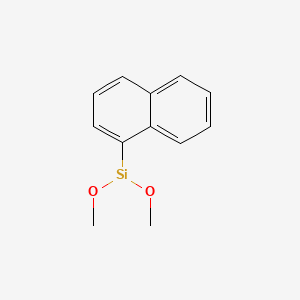

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
